3-Bromo-5-methoxy-4-methylpyridine CAS number 70201-49-9
3-Bromo-5-methoxy-4-methylpyridine CAS number 70201-49-9
The following is an in-depth technical guide on 3-Bromo-5-methoxy-4-methylpyridine , designed for researchers and drug development professionals.
A Strategic Scaffold for Divergent Medicinal Chemistry
CAS Number: 70201-49-9 Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol [1][2]
Executive Summary & Chemical Significance
3-Bromo-5-methoxy-4-methylpyridine is a highly functionalized pyridine derivative that serves as a critical "privileged scaffold" in modern drug discovery. Its structural value lies in its unique substitution pattern:
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The 3-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl pharmacophores.
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The 5-Methoxy Group: Provides hydrogen-bond acceptance and metabolic stability, often acting as a bioisostere for other polar groups while modulating lipophilicity.
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The 4-Methyl Core: Introduces steric bulk that can lock conformations in receptor binding pockets (e.g., kinase ATP sites) and blocks metabolic oxidation at the typically labile 4-position of the pyridine ring.
This intermediate is prominently featured in the synthesis of Aldosterone Synthase (CYP11B2) Inhibitors , METTL3 Inhibitors , and next-generation Macrolide Antibiotics .
Physicochemical Profile
The following data aggregates predicted and experimental values relevant to formulation and synthetic planning.
| Property | Value | Technical Note |
| Appearance | Off-white to pale yellow solid | Sensitive to light; store in amber vials. |
| Melting Point | 31–35 °C | Low melting point requires cold handling during filtration to prevent oiling out. |
| Boiling Point | ~233 °C (Predicted) | High boiling point allows for high-temperature coupling reactions without evaporative loss. |
| pKa (Conjugate Acid) | ~3.12 | The methoxy group lowers basicity compared to pyridine (pKa 5.2), affecting salt formation. |
| LogP | 2.15 (Predicted) | Moderate lipophilicity; suitable for CNS-active drug design. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water; requires organic co-solvents for aqueous couplings. |
Synthesis & Manufacturing Protocols
The synthesis of CAS 70201-49-9 is non-trivial due to the need for precise regiocontrol. The most robust industrial route utilizes a Desymmetrization Strategy starting from the symmetric precursor 3,5-dibromo-4-methylpyridine.
3.1. The "Symmetry Breaking" Route (Recommended)
This protocol avoids complex isomer separations by starting with a symmetric molecule and displacing one bromide.
Reaction Scheme:
Detailed Protocol:
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Precursor Preparation: Charge a reaction vessel with 3,5-dibromo-4-methylpyridine (1.0 eq) dissolved in anhydrous N,N-Dimethylformamide (DMF) (10 volumes).
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Reagent Preparation: Freshly prepare Sodium Methoxide (NaOMe) (1.8 eq) by reacting sodium metal with anhydrous methanol, or use a commercial 25% w/w solution in methanol.
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Addition: Add the NaOMe solution dropwise to the pyridine solution at room temperature.
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Critical Control Point: Exothermic reaction. Maintain internal temperature <30°C during addition to prevent double-substitution (formation of 3,5-dimethoxy analog).
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Reaction: Heat the mixture to 80°C and stir for 4–12 hours. Monitor via HPLC/TLC.
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Endpoint: Disappearance of starting material. <5% formation of bis-methoxy impurity.
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Workup: Cool to room temperature. Quench by pouring onto crushed ice/water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine to remove DMF.
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Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 5% → 20% EtOAc in Hexanes).
Why this works: The 4-methyl group provides steric hindrance, slowing the second nucleophilic attack. Once the first methoxy group is installed, the ring becomes more electron-rich, deactivating it toward a second
3.2. Synthesis Workflow Diagram
Figure 1: Desymmetrization synthesis route. The steric bulk of the methyl group aids in preventing over-substitution.
Reactivity & Applications in Drug Design
Once synthesized, CAS 70201-49-9 serves as a versatile pivot point.
4.1. Suzuki-Miyaura Cross-Coupling
The bromine at position 3 is highly activated for oxidative addition by Palladium(0).
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: Dioxane/Water (4:1).
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Application: Used to attach aryl rings for Aldosterone Synthase Inhibitors (e.g., coupling with 4-cyanophenylboronic acid).
4.2. Lithiation & Electrophilic Trapping
Treatment with n-Butyllithium (n-BuLi) at -78°C effects Lithium-Halogen exchange.
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Intermediate: 3-Lithio-5-methoxy-4-methylpyridine.
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Trapping Agents:
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DMF
Aldehyde (Precursor for reductive aminations). -
CO₂
Nicotinic Acid derivative. -
Iodine
Iodo-derivative (for altered coupling selectivity).
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4.3. Divergent Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
Safety & Handling Protocols
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group can be susceptible to ether cleavage under strongly acidic conditions over time.
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Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; pyridine derivatives are toxic to aquatic life.
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PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
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Aldosterone Synthase Inhibitors: Meredith, E. et al. "Aldosterone synthase inhibitors." World Intellectual Property Organization, WO 2012/148808 A1, 2012.
- Macrolide Antibiotic Synthesis: Liang, J. et al. "Macrolides." World Intellectual Property Organization, WO 2015/023515, 2015.
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METTL3 Inhibitor Development: "Piperidine derivatives as METTL3 inhibitors." World Intellectual Property Organization, WO 2024/153775 A1, 2024.[4]
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General Synthesis of 3,5-Disubstituted Pyridines: ChemicalBook Technical Data, "Synthesis of 3-bromo-5-methoxypyridine derivatives."
Sources
- 1. 70201-49-9,3-Bromo-5-methoxy-4-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-bromo-5-methoxy-4-methylpyridine | 70201-49-9 [chemicalbook.com]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
